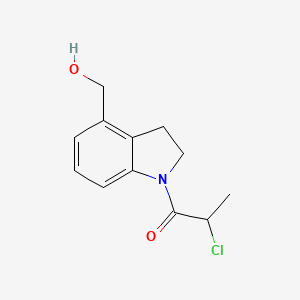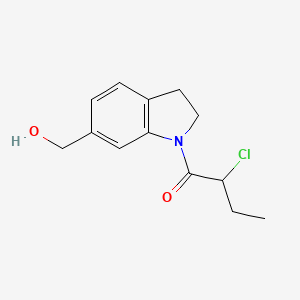![molecular formula C11H20N2O2 B1478503 3-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one CAS No. 2097963-47-6](/img/structure/B1478503.png)
3-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Vue d'ensemble
Description
3-Amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one, also known as 3AHCP, is a novel heterocyclic compound with a wide range of applications in scientific research. It is a cyclic compound with a unique structure and a range of interesting properties. 3AHCP is a versatile molecule that can be used in a variety of laboratory experiments and has been used in a variety of research studies. It has been used in the synthesis of a range of compounds and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Carbocyclic Analogue of Tubercidin
A study by Secrist, Clayton, and Montgomery (1984) explored a carbocyclic analogue of tubercidin, synthesized from a related compound, which displayed cytotoxicity to cells containing adenosine kinase. This property indicates a dependency on phosphorylation for activity. Despite being inactive against certain viruses and leukemia, it showed marginal activity against others like respiratory syncytial and rhinoviruses in vitro (Secrist, Clayton, & Montgomery, 1984).
Heterocyclic Compound Synthesis
Gein and Pastukhova (2020) discussed 3-Hydroxy-3-pyrrolin-2-ones, fully hydrogenated heterocyclic compounds found in biologically active substances and drugs. The synthesis of new compounds from aroylpyruvic acid methyl ester, aromatic aldehydes, and glycinamide hydrochloride was achieved. The structural and spectral characteristics of these compounds were explored, highlighting their potential in expanding the range of biologically active compounds (Gein & Pastukhova, 2020).
Pyrrole Heterocyclic Systems with Amino Acid Units
Koca et al. (2014) conducted research on furan-3-one derivatives, converting them into 2-hydroxy-pyrrole-3-ones through reactions with various α- and β-amino acids. This study contributes to the understanding of creating complex heterocyclic structures, potentially relevant for pharmaceutical applications (Koca, Saçmacı, Yılmaz, & Üngören, 2014).
Pyrrole Derivatives Synthesis and Bioactivities
Titi et al. (2020) explored the synthesis of pyrrole derivatives and their structural characterization, focusing on their potential antitumor, antifungal, and antibacterial activities. This research provides insight into how pyrrole derivatives can be used in developing new pharmacological agents (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).
Propriétés
IUPAC Name |
1-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3-aminopropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c12-5-3-10(15)13-6-9-2-1-4-11(9,7-13)8-14/h9,14H,1-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJNXIDSEVKPQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B1478435.png)

![4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478439.png)
![5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1478440.png)

